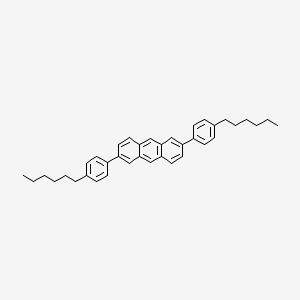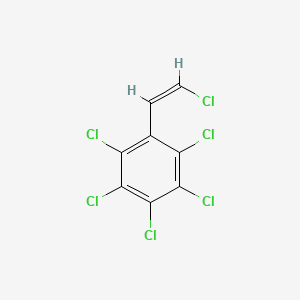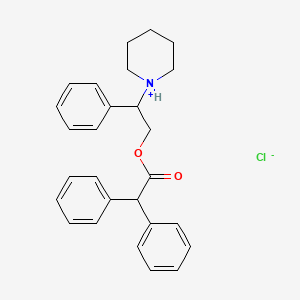
2-(2-Isopentyl-1-methylhydrazino)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Isopentyl-1-methylhydrazino)pyridine is a chemical compound with the molecular formula C11H19N3 and a molecular weight of 193.29 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a 2-(2-isopentyl-1-methylhydrazino) group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isopentyl-1-methylhydrazino)pyridine typically involves the reaction of pyridine derivatives with isopentyl and methylhydrazine groups under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Isopentyl-1-methylhydrazino)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where the hydrazino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound include oxidized derivatives, reduced hydrazine compounds, and substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
2-(2-Isopentyl-1-methylhydrazino)pyridine is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 2-(2-Isopentyl-1-methylhydrazino)pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(2-Isopentyl-1-methylhydrazino)pyridine include:
- 2-(2-Isopropyl-1-methylhydrazino)pyridine
- 2-(2-Isobutyl-1-methylhydrazino)pyridine
- 2-(2-Isopentyl-1-ethylhydrazino)pyridine
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications and industrial uses .
Propiedades
Número CAS |
63467-97-0 |
|---|---|
Fórmula molecular |
C11H19N3 |
Peso molecular |
193.29 g/mol |
Nombre IUPAC |
1-methyl-2-(3-methylbutyl)-1-pyridin-2-ylhydrazine |
InChI |
InChI=1S/C11H19N3/c1-10(2)7-9-13-14(3)11-6-4-5-8-12-11/h4-6,8,10,13H,7,9H2,1-3H3 |
Clave InChI |
IQPZCFUMELJXPS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCNN(C)C1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


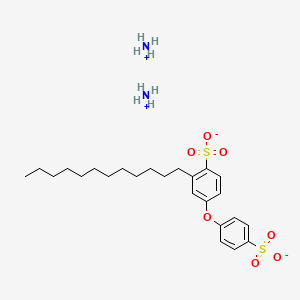
![Platinum, [2-(amino-kappaN)ethanolato(2-)-kappaO]-](/img/structure/B13775898.png)
![3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl-dimethylazanium;chloride](/img/structure/B13775901.png)
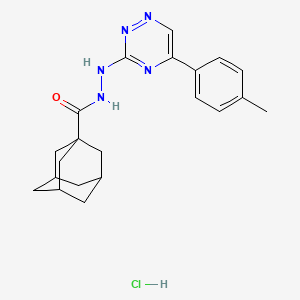

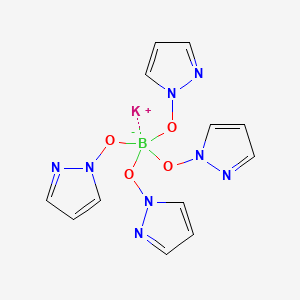


![8-chloro-1,3-dimethyl-7H-purine-2,6-dione;1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one](/img/structure/B13775942.png)

